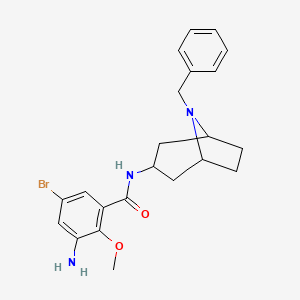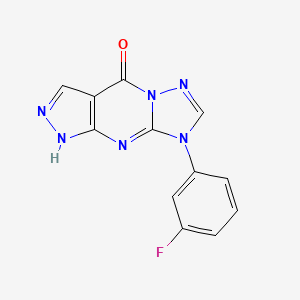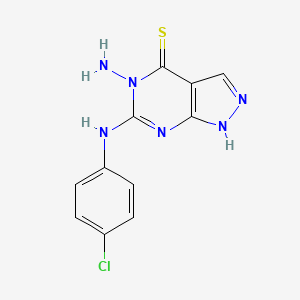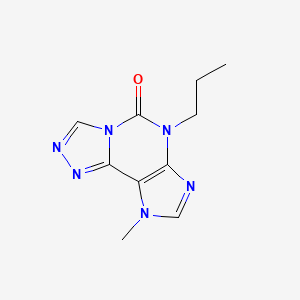
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- is a complex organic compound with a unique structure that combines elements of isothiazole, pyridine, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- typically involves multiple steps, starting with the preparation of the core isothiazole and pyridine rings. The process often includes:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a series of condensation reactions, often involving pyridine derivatives and suitable coupling agents.
Incorporation of the Piperidine and Pyrimidinyl Groups: These groups are added through nucleophilic substitution reactions, where the piperidine and pyrimidinyl moieties are attached to the core structure via butoxy linkers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, leading to modulation of their activity.
Pathways Involved: Various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression regulation, which are affected by the compound’s activity.
Comparison with Similar Compounds
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- can be compared with other similar compounds, such as:
3-Methylisothiazolo[4,5-b]pyridine: A related compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.
Isothiazolo[4,5-b]pyridine,3-methyl-: Another similar compound with variations in the substitution pattern, affecting its reactivity and applications.
These comparisons highlight the uniqueness of Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- in terms of its specific substituents and resulting properties.
Properties
CAS No. |
173284-35-0 |
|---|---|
Molecular Formula |
C21H27N5OS |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4,6-dimethyl-3-[4-(4-pyrimidin-2-ylpiperidin-1-yl)butoxy]-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C21H27N5OS/c1-15-14-16(2)24-21-18(15)20(25-28-21)27-13-4-3-10-26-11-6-17(7-12-26)19-22-8-5-9-23-19/h5,8-9,14,17H,3-4,6-7,10-13H2,1-2H3 |
InChI Key |
OEVFHQYTWYXROU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NS2)OCCCCN3CCC(CC3)C4=NC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)













